2-Methylbenzothiazole

Vue d'ensemble

Description

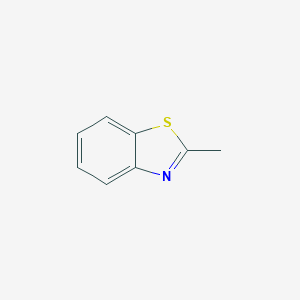

2-Methylbenzothiazole (CAS 120-75-2) is a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring with a methyl group at the C-2 position. This structural motif confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and industrial applications.

Synthesis: A high-yield (up to 95%) synthesis involves the condensation of 2-aminothiophenol with acetic or malonic acid using catalysts like nanoporous TiO2 modified with bis-3-(trimethoxysilylpropyl)ammonium hydrosulfate (TiO2-[bip]-NH2HSO4) or mesoporous silica nanocatalysts (SA-PMO) . Alternative routes include quaternization followed by aldol condensation with substituted benzaldehydes in methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylbenzothiazole can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiophenol with acetic anhydride in the presence of a base. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{SH} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{NH})\text{S}\text{CH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In industrial settings, this compound is produced by adding acetic anhydride and 2-aminothiophenol halide into a glacial acetic acid reaction system. The mixture is then filtered, and the filtrate is cooled to 0-5°C. Sodium hydroxide aqueous solution is added drop by drop to adjust the pH to 7.0 ± 0.5. The product is extracted using an organic solvent, distilled, and purified .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylbenzothiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The chemical formula of 2-MBT is , and it features a benzothiazole core with a methyl group at the second position. Various synthetic methods have been developed to produce 2-MBT, including:

- Cu-catalyzed C-S coupling : This method allows for efficient synthesis under mild conditions using conventional or microwave heating techniques .

- Radical mechanisms : Some approaches utilize radical mechanisms for the synthesis of derivatives, enhancing the yield and selectivity of the desired products .

Biological Activities

2-MBT exhibits a range of biological activities that make it a valuable compound in medicinal chemistry:

- Antimicrobial Properties : Compounds derived from 2-MBT have shown significant antimicrobial activity against various pathogens. For instance, studies indicate that certain derivatives can inhibit the growth of drug-resistant Mycobacterium tuberculosis .

- Antitumor Activity : Research has demonstrated that modifications in the structure of 2-MBT can lead to compounds with enhanced antitumor properties. The presence of specific substituents has been linked to increased selectivity against tumor cells while minimizing toxicity to surrounding tissues .

- Photoswitchable Inhibitors : Some derivatives of 2-MBT have been developed as photoswitchable microtubule inhibitors, which enable precise control over cellular processes through light activation .

Applications in Agrochemicals

In the field of agrochemicals, 2-MBT is utilized as a building block for developing fungicides and herbicides. Its effectiveness in inhibiting fungal growth makes it an essential component in crop protection formulations. The compound's ability to enhance the durability of agricultural products contributes to its value in this sector .

Industrial Applications

- Rubber Additives : 2-MBT is employed as an additive in rubber manufacturing to improve durability and resistance to aging. Its incorporation into rubber formulations enhances performance characteristics such as tensile strength and elasticity.

- Dyes and Pigments : The compound serves as an intermediate in the synthesis of various dyes and pigments, leveraging its unique chemical properties to produce vibrant colors used in textiles and coatings.

Case Studies

Several case studies illustrate the diverse applications of 2-MBT:

Mécanisme D'action

The mechanism of action of 2-Methylbenzothiazole and its derivatives involves the inhibition of monoamine oxidase enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters. By inhibiting these enzymes, this compound derivatives increase the levels of neurotransmitters in the brain, which can alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparaison Avec Des Composés Similaires

The following table summarizes key structural analogs of 2-methylbenzothiazole, highlighting differences in synthesis, properties, and applications:

Structural and Functional Differences

Substituent Effects :

- The methyl group in this compound enhances steric hindrance, reducing nucleophilic attack compared to 2-mercaptobenzothiazole .

- Electron-withdrawing groups (e.g., Cl in 5-chloro derivatives) increase thermal stability and photoresistance .

- Thiol groups (e.g., 2-mercaptobenzothiazole) enable disulfide bond formation, critical in rubber vulcanization .

- Reactivity: this compound undergoes Knoevenagel condensation with aldehydes to form styryl dyes , whereas 2-aminobenzothiazole participates in coordination chemistry with transition metals . Unlike 2-mercaptobenzothiazole, this compound cannot tautomerize, limiting its participation in thiol-specific reactions .

Activité Biologique

2-Methylbenzothiazole (2-MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of 2-MBT and its derivatives, drawing on various research findings and case studies.

Chemical Structure and Synthesis

2-MBT is characterized by a benzothiazole ring, which comprises a benzene ring fused with a thiazole ring. The presence of the methyl group at the second position of the benzothiazole enhances its reactivity and biological activity. Various synthetic methods have been developed to produce 2-MBT and its derivatives, including:

- Traditional multistep reactions

- One-pot atom economy processes using green chemistry principles

These methods often involve the introduction of pharmacophore groups to enhance biological activity while minimizing toxic byproducts .

Biological Activity Overview

The biological activities of 2-MBT can be categorized into several key areas:

- Antimicrobial Activity : 2-MBT and its derivatives have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effectiveness against Mycobacterium tuberculosis and Plasmodium falciparum, indicating potential as anti-TB and antimalarial agents .

- Antitumor Activity : Research has indicated that 2-MBT exhibits antiproliferative effects on human cancer cells. Derivatives of 2-MBT have been synthesized and evaluated for their ability to inhibit tumor cell growth, with some compounds showing enhanced potency compared to standard chemotherapeutics .

- Antioxidant Properties : The compound has also been studied for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Efficacy

A study reported the synthesis of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives that exhibited potent activity against M. tuberculosis. The most effective compounds showed minimum inhibitory concentrations (MIC) of 1.4 and 1.9 µM, while remaining non-toxic to Vero cells (IC50 > 128 µM) .

Antitumor Activity

In another study, a series of C-2-substituted benzothiazoles were synthesized, revealing significant antiproliferative activity against various cancer cell lines. The introduction of different substituents at the C-2 position was found to enhance biological activity significantly .

Data Table: Summary of Biological Activities

The mechanisms underlying the biological activities of 2-MBT are complex and involve:

- Inhibition of Enzymatic Pathways : Certain derivatives act by inhibiting key enzymes involved in pathogen metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties are attributed to the ability of 2-MBT to scavenge free radicals, thereby reducing oxidative stress.

Q & A

Q. What are the established synthetic protocols for preparing 2-methylbenzothiazole derivatives with varying substituents, and how do reaction conditions influence product yields?

Basic Research Question

Derivatives are synthesized via nucleophilic substitution or coupling reactions. For example, 2-methylbenzothiazol-5-ol reacts with brominated reagents (e.g., 4-bromobenzyl bromide) in acetone under reflux with K₂CO₃ as a base. Yields range from 9% (for nitro-substituted derivatives) to 82% (for chloro-substituted analogs), influenced by substituent electronic effects. Electron-withdrawing groups (e.g., -NO₂) reduce yields due to steric hindrance, while electron-donating groups (e.g., -CH₃) enhance reactivity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound derivatives in synthetic chemistry research?

Basic Research Question

Key techniques include:

- ¹H/¹³C NMR : Methyl groups appear at δ 2.7 ppm, while aromatic protons range from δ 6.8–8.1 ppm .

- APCI-HRMS : Validates molecular ions (e.g., [M+H]⁺ for 5e at m/z 299.0754, ±5 ppm accuracy) .

- Elemental analysis : Confirms C/H/N/S content (±0.4% deviation from theoretical values) .

- Melting point consistency : Deviations >2°C indicate impurities (e.g., 5a: 76–78°C) .

Q. What molecular interactions drive the potent MAO-B inhibition observed in this compound derivatives, and how do these compare to clinical inhibitors like safinamide?

Advanced Research Question

Derivatives such as 5e (IC₅₀ = 0.0054 µM) bind MAO-B via:

- Van der Waals interactions with Ile199, Tyr398, and Tyr435 in the FAD-binding site.

- π-Stacking between the benzothiazole core and Tyr398/Tyr435 residues.

The extended benzyloxy group occupies the entrance cavity, mimicking safinamide’s cavity-spanning mechanism. Computational docking shows alignment within 1.2 Å of safinamide’s orientation .

Q. What environmental monitoring strategies effectively detect this compound contamination in aquatic systems, and what are their sensitivity thresholds?

Advanced Research Question

SPE-HPLC-MS/MS methods achieve detection limits of 8–50 ng/L:

- Extraction : HLB cartridges (pH 3.0, 200 mL sample) with 6 mL 20% acetone in methanol elution.

- Chromatography : Hypersil GOLD column, methanol/acetonitrile/water gradient.

- Quantification : ESI+ MRM transitions (e.g., m/z 150 → 104 for this compound). Recovery rates: 80–120% in surface water .

Q. How do photophysical properties of this compound-based sensitizers correlate with their molecular architecture, particularly in light absorption applications?

Advanced Research Question

Hemicyanine derivatives (e.g., NS3 ) exhibit:

- Bathochromic shifts (λmax 514 nm) due to D-π-A push-pull systems.

- High molar extinction coefficients (ε = 100,000 M⁻¹cm⁻¹ in acetonitrile).

The N-methylpyridinium group enhances intramolecular charge transfer, enabling green light absorption (argon laser compatibility) for photopolymerization initiators .

Q. What optimized handling protocols minimize decomposition risks during this compound storage and experimental use?

Basic Research Question

- Storage : Under inert gas (N₂/Ar) at 4°C in amber glass to prevent oxidation .

- Handling : Local exhaust ventilation, avoid contact with strong oxidizers (e.g., HNO₃) .

- PPE : Nitrile gloves, goggles, and lab coats. Post-handling, wash with 10% NaHCO₃ to neutralize acidic byproducts .

Q. How do computational modeling approaches predict the binding affinities of this compound derivatives to enzymatic targets like MAO isoforms?

Advanced Research Question

Molecular docking (e.g., AutoDock Vina) identifies:

- Hydrophobic pockets : Benzothiazole cores align with Phe208 (MAO-A) or Ile199 (MAO-B).

- Binding energy correlations : Lower ΔG values (e.g., −9.2 kcal/mol for 5e vs. −8.5 kcal/mol for safinamide) match experimental IC₅₀ trends .

Q. What are the key challenges in scaling up the synthesis of this compound derivatives for preclinical studies?

Advanced Research Question

- Low-yield reactions : Nitro-substituted derivatives (e.g., 5d , 9% yield) require optimized stoichiometry (1:1.2 substrate:reagent ratio) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts.

- Thermal stability : Reflux >12 hours induces decomposition; monitor via TLC .

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYYSGDWQCSKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049208 | |

| Record name | 2-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-75-2 | |

| Record name | 2-Methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C | |

| Record name | 2-Methylbenzothiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.